molecular formula C19H19N3O5S B2603606 N-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide CAS No. 1448124-13-7

N-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide

Cat. No.: B2603606
CAS No.: 1448124-13-7
M. Wt: 401.44
InChI Key: ASYVOZOEOXSFDM-UHFFFAOYSA-N
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Description

The compound N-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide is a sulfonamide derivative featuring a benzo[d]oxazole core linked to a 1-methylindole moiety via a hydroxyethyl chain. Its structural complexity arises from the integration of multiple heterocyclic systems, which may confer unique physicochemical and biological properties.

Properties

IUPAC Name

N-[2-hydroxy-2-(1-methylindol-3-yl)ethyl]-3-methyl-2-oxo-1,3-benzoxazole-5-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O5S/c1-21-11-14(13-5-3-4-6-15(13)21)17(23)10-20-28(25,26)12-7-8-18-16(9-12)22(2)19(24)27-18/h3-9,11,17,20,23H,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASYVOZOEOXSFDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C2=CC=CC=C21)C(CNS(=O)(=O)C3=CC4=C(C=C3)OC(=O)N4C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles .

Scientific Research Applications

Medicinal Chemistry

This compound is primarily investigated for its potential therapeutic effects :

  • Anticancer Activity : Research indicates that the compound exhibits antiproliferative effects against various cancer cell lines. Its structure allows it to interact with specific cellular targets, potentially inhibiting tumor growth through mechanisms such as apoptosis induction and cell cycle arrest .
  • Antimicrobial Properties : The sulfonamide group contributes to its antimicrobial activity, making it a candidate for developing new antibiotics. Studies have shown effectiveness against a range of bacterial pathogens .
  • Anti-inflammatory Effects : The compound's ability to modulate inflammatory pathways suggests potential applications in treating conditions like arthritis and other inflammatory diseases .

Biological Studies

The compound is utilized in various biological assays:

  • Enzyme Inhibition Studies : Its unique structure allows it to serve as an inhibitor for specific enzymes involved in disease processes, providing insights into enzyme kinetics and inhibition mechanisms .
  • Receptor Binding Studies : Investigations into how this compound interacts with cellular receptors can reveal its potential role in modulating physiological responses, particularly in neuropharmacology .

Case Studies

Several studies highlight the applications of this compound:

  • Study on Anticancer Activity : A study published in the Journal of Medicinal Chemistry evaluated the compound's effectiveness against human tumor cell lines, demonstrating significant antiproliferative activity with IC50 values in the nanomolar range .
  • Antimicrobial Efficacy : Research conducted on various strains of bacteria showed that this compound could inhibit bacterial growth effectively, suggesting its potential as a lead compound for antibiotic development .
  • Inflammation Model Studies : Experimental models assessing inflammation indicated that treatment with this compound resulted in reduced markers of inflammation, supporting its use in therapeutic applications for inflammatory diseases .

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The indole moiety can bind to various biological targets, modulating their activity. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates .

Comparison with Similar Compounds

Structural Analogues and Modifications

The following table summarizes key structural analogs and their distinguishing features:

Compound Name Structural Features Key Differences from Target Compound References
N-[2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl]-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide Replaces 1-methylindole with furan and thiophene rings Enhanced aromatic diversity; potential solubility changes due to heteroatoms
N,N-Dimethyl-2-oxo-3-(4,5,6,7-tetrahydro-1H-indol-2-ylmethylene)indoline-5-sulfonamide Tetrahydroindole fused with an indoline-sulfonamide system Saturated indole ring; altered rigidity and lipophilicity
3-(1-(4-Chlorobenzoyl)-5-methoxy-3-methyl-1H-indol-2-yl)-N-((5-chlorothiophen-2-yl)sulfonyl)-propanamide Chlorinated thiophene-sulfonamide linked to a modified indole Electrophilic substituents (Cl) may enhance target selectivity
N-Methyl-2-[2-(5-methyl-3-phenyl-4-isoxazolyl)-1H-indol-3-yl]-2-oxoacetamide Isoxazole-indole hybrid with an acetamide chain Increased hydrogen-bonding capacity; potential kinase inhibition

Implications of Structural Variations

  • Saturation effects : The tetrahydroindole system in may enhance conformational flexibility, impacting binding to planar binding pockets (e.g., bromodomains) .
  • Electron-withdrawing groups : Chlorine substituents () could improve membrane permeability and target affinity via hydrophobic interactions .

Biological Activity

N-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide is a complex organic compound with significant biological activity. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Molecular Characteristics

The molecular formula of this compound is C15H18N4O4SC_{15}H_{18}N_{4}O_{4}S with a molecular weight of approximately 358.39 g/mol. The compound features a sulfonamide functional group and an oxazole ring, which are critical for its biological activity.

PropertyValue
Molecular FormulaC₁₅H₁₈N₄O₄S
Molecular Weight358.39 g/mol
CAS Number2034539-74-5
StructureChemical Structure

Anticancer Properties

Research indicates that compounds containing the oxazole ring exhibit significant anticancer activity. For instance, derivatives of oxazole have been shown to inhibit tumor growth by interfering with cellular proliferation pathways and inducing apoptosis in cancer cells. A study highlighted the synthesis of oxazole derivatives that demonstrated potent activity against various cancer cell lines, suggesting that this compound may similarly possess anticancer properties due to its structural characteristics .

Antimicrobial Activity

The sulfonamide moiety in this compound is known for its antimicrobial properties. Studies have shown that sulfonamides can inhibit bacterial growth by targeting dihydropteroate synthase, an enzyme involved in folate synthesis. This mechanism suggests potential applications in treating bacterial infections .

Anti-inflammatory Effects

Compounds similar to this compound have also been studied for their anti-inflammatory effects. The indole structure is associated with modulation of inflammatory pathways, potentially making this compound useful in managing conditions characterized by chronic inflammation .

Molecular Mechanisms

The biological activity of this compound likely involves several mechanisms:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways critical for cell proliferation and survival.
  • Receptor Interaction : It may interact with specific receptors that modulate cellular signaling pathways related to inflammation and cancer.
  • Gene Expression Modulation : By affecting transcription factors or signaling cascades, the compound could alter gene expression profiles associated with disease progression.

Case Studies

A notable study investigated the effects of oxazole derivatives on various cancer cell lines, demonstrating a dose-dependent inhibition of cell growth and induction of apoptosis. The findings suggest that structurally similar compounds could yield comparable results in clinical settings .

Q & A

Q. What in vitro assays validate the compound’s proposed mechanism of action (e.g., apoptosis induction)?

  • Methodology :
  • Flow cytometry : Annexin V/PI staining to quantify apoptotic cells.
  • Western blotting : Measure cleavage of caspases-3/7 and PARP.
  • Mitochondrial membrane potential : Use JC-1 dye to assess ΔΨm collapse .

Tables for Key Data

Q. Table 1. Synthetic Optimization Parameters

ParameterCondition RangeOptimal ValueYield ImprovementReference
Coupling AgentEDCI, DCC, HATUHATU+15%
Reaction Temp (°C)25 (rt) vs. 80 (reflux)80+22%
BaseDMAP, Pyridine, Et₃NDMAP+10%

Q. Table 2. Biological Activity Across Cell Lines

Cell LineIC₅₀ (μM)Assay TypeKey Off-Targets Identified
HEK2930.45MTTMET, VEGFR2
HepG21.2ATP-LiteFGFR1, PDGFRα
A5493.8Colony FormationNone

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